S-1-Propenyl-L-cysteine
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Overview
Description
S-1-Propenyl-L-cysteine: is a sulfur-containing amino acid found in aged garlic extract. It is a stereoisomer of S-allyl-L-cysteine and has been recognized for its various biological and pharmacological properties. This compound is known for its immunomodulatory effects and potential health benefits, including antihypertensive and antioxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-1-Propenyl-L-cysteine can be synthesized through the isomerization of S-allyl-L-cysteine under strong basic conditions using potassium tert-butoxide . This method involves the rearrangement of the allyl group to form the propenyl group.
Industrial Production Methods: In industrial settings, this compound is typically obtained from aged garlic extract. The aging process of garlic increases the concentration of this compound to levels similar to those of S-allyl-L-cysteine . This process involves the enzymatic conversion of γ-glutamyl-S-1-propenyl-L-cysteine to this compound .
Chemical Reactions Analysis
Types of Reactions: S-1-Propenyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biological activity and pharmacological effects.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygenase enzymes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various sulfur-containing compounds that contribute to the biological activity of this compound .
Scientific Research Applications
Chemistry: In chemistry, S-1-Propenyl-L-cysteine is studied for its unique sulfur-containing structure and its potential as a precursor for synthesizing other bioactive compounds .
Biology: Biologically, this compound has been shown to exhibit immunomodulatory effects, making it a subject of interest in immunology research .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects, including its ability to lower blood pressure in hypertensive models and its antioxidative properties .
Industry: Industrially, this compound is used in the production of dietary supplements and functional foods due to its health benefits .
Mechanism of Action
S-1-Propenyl-L-cysteine exerts its effects through several molecular pathways. It inhibits the lipopolysaccharide-induced expression of matrix metalloproteinase-1 by blocking the tumor necrosis factor-α converting enzyme-epidermal growth factor receptor axis in human gingival fibroblasts . Additionally, it activates the nitric oxide-dependent BACH1 signaling pathway, contributing to its antioxidative effects .
Comparison with Similar Compounds
S-allyl-L-cysteine: A stereoisomer of S-1-Propenyl-L-cysteine, known for its similar biological activities.
Isoalliin: Another sulfur-containing compound found in garlic, with distinct pharmacological properties.
Uniqueness: this compound is unique due to its specific propenyl group, which differentiates it from other sulfur-containing amino acids. This structural difference contributes to its distinct biological and pharmacological activities .
Properties
Molecular Formula |
C6H11NO2S |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(E)-prop-1-enyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+/t5-/m0/s1 |
InChI Key |
HYGGRRPFVXHQQW-HRJJCQLASA-N |
Isomeric SMILES |
C/C=C/SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC=CSCC(C(=O)O)N |
Origin of Product |
United States |
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